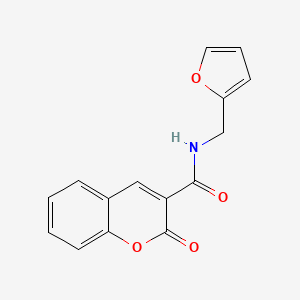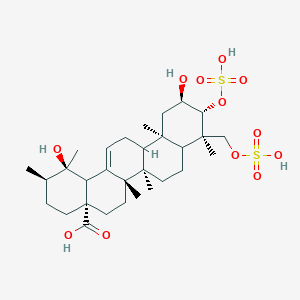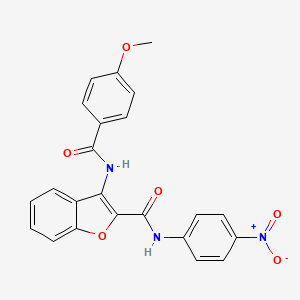
(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone, also known as FMTPM, is a chemical compound that has been gaining attention in scientific research. This compound has shown potential in various applications, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Synthesis and Radiosynthesis for Visualization of Receptors
One application involves the synthesis and radiosynthesis of derivatives for visualization of receptors such as the 5-HT2A receptor with SPECT (Single Photon Emission Computed Tomography). A study detailed the synthesis, radiolabelling, and in vivo evaluation of a compound structurally related to the requested chemical, showing potential for brain imaging and receptor occupancy studies (Blanckaert et al., 2005).
Development of Antagonists for Therapeutic Purposes
Research has also focused on utilizing the structural framework for the development of antagonists for therapeutic targets such as the P2X7 receptor. This led to the discovery of compounds with robust receptor occupancy and potential applications in the treatment of mood disorders, indicating the structural adaptability of this chemical backbone for therapeutic innovations (Chrovian et al., 2018).
Catalyst and Solvent-Free Synthesis
Further studies have explored catalyst- and solvent-free synthetic methods for related compounds, demonstrating advancements in green chemistry and efficient synthesis techniques. This includes microwave-assisted processes for regioselective synthesis, showcasing the chemical versatility and potential for environmentally friendly chemical production (Moreno-Fuquen et al., 2019).
Antiproliferative Activity and Structural Analysis
Another application is in the synthesis of novel bioactive heterocycles with evaluated antiproliferative activity. Structural and theoretical studies, including X-ray diffraction and Hirshfeld surface analysis, provide insights into the molecular interactions and stability of these compounds, further contributing to drug design and development (Prasad et al., 2018).
Fluorescent Logic Gates for Biochemical Sensing
Moreover, derivatives of this compound have been designed as fluorescent logic gates for biochemical sensing, demonstrating the potential for applications in biological and chemical sensing technologies. This innovative approach highlights the compound's utility in developing sensors that can respond to various environmental changes (Gauci & Magri, 2022).
properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-11-9-12(5-6-13(11)16)20-10-14(17-18-20)15(21)19-7-3-2-4-8-19/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNFRSWHUSZONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2694191.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2694198.png)
![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2694199.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-cyclopentylurea](/img/structure/B2694202.png)
![4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2694203.png)

![(E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2694207.png)


![(2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid](/img/structure/B2694211.png)
